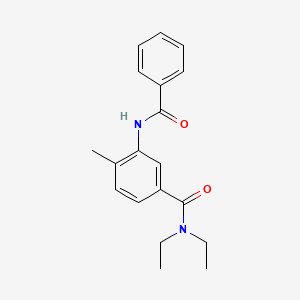
3-(benzoylamino)-N,N-diethyl-4-methylbenzamide
描述
3-(benzoylamino)-N,N-diethyl-4-methylbenzamide, also known as N-phenyl-N'-benzoylurea (PBU), is a synthetic organic compound that has been widely studied for its potential applications in various fields. PBU has been synthesized using different methods, and its mechanism of action has been investigated in detail.
科学研究应用
PBU has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, PBU has been shown to have insecticidal and acaricidal properties, making it a potential alternative to traditional pesticides. In medicine, PBU has been investigated for its potential anticancer, antiviral, and antifungal activities. In materials science, PBU has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of PBU varies depending on its application. In agriculture, PBU acts as an insecticide or acaricide by disrupting the chitin synthesis in the exoskeleton of insects and mites. In medicine, PBU has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. PBU has also been shown to inhibit the replication of viruses and fungi by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
PBU has been shown to have different biochemical and physiological effects depending on its application. In agriculture, PBU has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms. In medicine, PBU has been shown to have low toxicity to normal cells, but it can cause side effects such as nausea, vomiting, and diarrhea. PBU has also been shown to have immunomodulatory effects, which may be beneficial for the treatment of autoimmune diseases.
实验室实验的优点和局限性
PBU has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, PBU also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. PBU also has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the study of PBU. In agriculture, PBU could be further developed as a potential alternative to traditional pesticides, with a focus on optimizing its efficacy and reducing its toxicity to non-target organisms. In medicine, PBU could be further investigated for its potential use in combination therapies for cancer, viral, and fungal infections. PBU could also be further studied for its immunomodulatory effects, with a focus on its potential use in the treatment of autoimmune diseases. In materials science, PBU could be further explored as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
3-benzamido-N,N-diethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-12-11-14(3)17(13-16)20-18(22)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMPLNSJGZAHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methyl-3-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



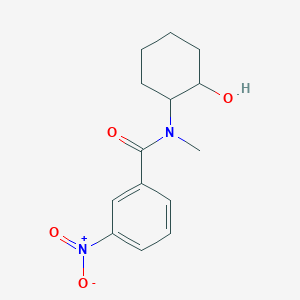
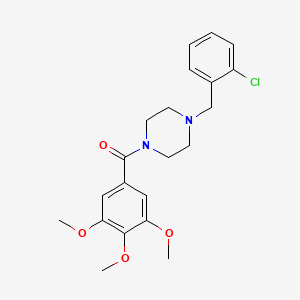
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![2-(4-chlorophenyl)-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4776963.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776977.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![methyl 4-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4776999.png)
![2-methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4777006.png)
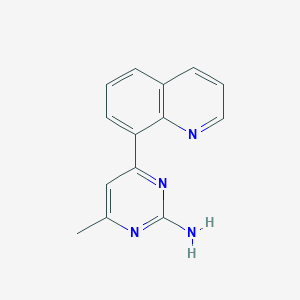
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)
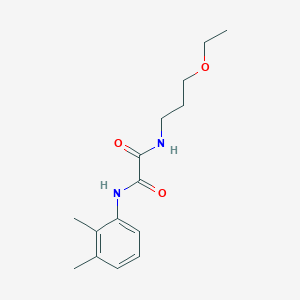
![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)